Methanesulfonic acid--3-(2-chlorophenyl)propan-1-ol (1/1)
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Overview
Description
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol (1/1) is a compound that combines methanesulfonic acid and 3-(2-chlorophenyl)propan-1-ol in a 1:1 ratio. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water and organic solvents . 3-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁ClO, often used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol typically involves the reaction of methanesulfonic acid with 3-(2-chlorophenyl)propan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The production of 3-(2-chlorophenyl)propan-1-ol can be achieved through the reduction of 3-(2-chlorophenyl)propanal using reducing agents like sodium borohydride or lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-chlorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-chlorophenyl)propanal or 3-(2-chlorophenyl)propanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenylpropanol derivatives.
Scientific Research Applications
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an acid catalyst, facilitating various chemical reactions by donating protons. The 3-(2-chlorophenyl)propan-1-ol moiety can interact with biological targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and use in various industrial applications.
3-(2-chlorophenyl)propan-1-ol: Used in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of 3-(2-chlorophenyl)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
165803-59-8 |
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Molecular Formula |
C10H15ClO4S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
3-(2-chlorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11ClO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
InChI Key |
HSDURLZASSGDEL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)Cl |
Origin of Product |
United States |
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